Ancistrotectorine
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Overview
Description
Ancistrotectorine is a member of naphthalenes and a member of isoquinolines.
Scientific Research Applications
Alkaloid Composition and Structural Elucidation
Ancistrotectorine, a naphthylisoquinoline alkaloid, has been a subject of interest due to its unique structure and potential biological activities. The stems and branches of Ancistrocladus tectorius have been studied extensively to understand the chemical constituents, leading to the isolation and identification of various alkaloid compounds including ancistrotectorine. These studies involve sophisticated chromatographic techniques and spectral analysis for structural elucidation (Ming-sheng et al., 2008).
Antiprotozoal and Antileukemic Activities
Ancistrotectorine has demonstrated significant biological activities, particularly antiprotozoal and antileukemic effects. For instance, ancistrotectorine D, a variant of ancistrotectorine, has shown promising activities against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. Additionally, this compound exhibits strong cytotoxic activities against human leukemia cells and multidrug-resistant tumor cells, highlighting its potential in therapeutic applications (Bringmann et al., 2016).
Antibacterial Properties
Research has also indicated the antibacterial potential of ancistrotectorine. Various compounds isolated from Ancistrocladus tectorius, including ancistrotectorine, have shown inhibitory effects on bacteria like Staphylococcus aureus. These findings are critical as they suggest the applicability of ancistrotectorine in developing new antibacterial agents (Hao-fu, 2013).
Anti-Leukemia and Anti-Malarial Activities
Further studies have highlighted the selective antiplasmodial activities of ancistrotectorine derivatives. Compounds such as ancistectorine A1, N-methylancistectorine A1, and ancistectorine A2, isolated from Ancistrocladus tectorius, have shown excellent antiplasmodial activities, comparable to other potent compounds. Additionally, the antitumoral activities of these alkaloids, particularly against leukemia cells, have been evaluated, suggesting a potential role in cancer treatment (Bringmann et al., 2013).
properties
CAS RN |
98985-59-2 |
---|---|
Product Name |
Ancistrotectorine |
Molecular Formula |
C26H31NO4 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[(1R,3S)-6,8-dimethoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-7-yl]-8-methoxy-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C26H31NO4/c1-14-11-17-9-8-10-19(29-5)23(17)25(28)21(14)24-20(30-6)13-18-12-15(2)27(4)16(3)22(18)26(24)31-7/h8-11,13,15-16,28H,12H2,1-7H3/t15-,16+/m0/s1 |
InChI Key |
BHQAJMGEYYHIGV-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2[C@H](N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |
SMILES |
CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |
Other CAS RN |
98985-59-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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